molecular formula C4H5NO5S B1201554 5-Methyl-3-isoxazolyl sulfate

5-Methyl-3-isoxazolyl sulfate

Cat. No.: B1201554
M. Wt: 179.15 g/mol
InChI Key: RQDUXWSGZLYVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-isoxazolyl sulfate is a chemical compound of significant interest in scientific research, particularly as a building block and metabolite in the development of active molecules . Its core structure, the 5-methyl-3-isoxazolyl group, is a key functional moiety in several pharmacologically active compounds. Most notably, this group is an essential component of the broad-spectrum antibiotic Sulfamethoxazole , where it serves as the sulfonamide receptor moiety . This connection underscores the compound's relevance in pharmaceutical and medicinal chemistry research, especially in studies related to antibiotic synthesis and metabolism. The sulfate ester functional group makes it a valuable intermediate for further chemical derivatization and exploration of structure-activity relationships. Researchers also utilize related 5-methylisoxazole derivatives in the synthesis of compounds with potential fungicidal activity , building upon the known activity of the commercial fungicide hymexazol . Furthermore, the compound or its close derivatives are investigated in the development of other therapeutic agents, as seen in patents for compounds with potential antineoplastic activity . This compound is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NO5S

Molecular Weight

179.15 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl) hydrogen sulfate

InChI

InChI=1S/C4H5NO5S/c1-3-2-4(5-9-3)10-11(6,7)8/h2H,1H3,(H,6,7,8)

InChI Key

RQDUXWSGZLYVCI-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)OS(=O)(=O)O

Canonical SMILES

CC1=CC(=NO1)OS(=O)(=O)O

Origin of Product

United States

Formation Pathways and Synthetic Methodologies of 5 Methyl 3 Isoxazolyl Sulfate

Enzymatic Biosynthesis Mechanisms

The formation of 5-Methyl-3-isoxazolyl sulfate (B86663) in biological systems is a metabolic process involving the enzymatic sulfation of its precursor. This pathway is a key example of how organisms modify and detoxify xenobiotic compounds.

Role of Sulfotransferases in Substrate Specificity for Isoxazolols

The enzymatic sulfation of isoxazolols, such as the precursor to 5-Methyl-3-isoxazolyl sulfate, is catalyzed by a family of enzymes known as sulfotransferases (SULTs). chinesechemsoc.org These enzymes are crucial in Phase II metabolism, transferring a sulfonate group (SO₃⁻) from a donor molecule to an acceptor, which in this case is a hydroxyl group on the isoxazole (B147169) ring.

Cytosolic SULTs exhibit broad substrate specificity, enabling them to act on a wide variety of chemicals, including phenols and other hydroxylated compounds. chinesechemsoc.org The ability of SULTs to sulfate the hydroxyl group of an isoxazolol like 3-hydroxy-5-methylisoxazole is attributed to the structural flexibility and plasticity of the enzyme's active site. chinesechemsoc.org This flexibility allows the enzyme to accommodate various substrates. The specificity of different SULT isoforms is determined by the amino acid residues within the active site, which influence how the substrate binds and is oriented for the sulfate transfer. prepchem.comuomus.edu.iq For a substrate like 3-hydroxy-5-methylisoxazole, the phenolic hydroxyl group is the primary target for sulfation by these enzymes.

Precursor Identification and Biological Transformation Pathways (e.g., Hymexazol Metabolism in Mammalian Systems)

The direct precursor for the biosynthesis of this compound is 3-hydroxy-5-methylisoxazole, a compound also known as Hymexazol. oup.comcapes.gov.br Hymexazol is utilized as a systemic fungicide in agriculture. capes.gov.br

Studies on the metabolism of Hymexazol in mammalian systems, specifically in rats, have identified this compound as a major metabolite. oup.combham.ac.uk When Hymexazol is administered, it undergoes significant biotransformation in the liver. The metabolic process results in the excretion of two primary metabolites in the urine: this compound and 3-(β-D-glucopyranuronosyloxy)-5-methylisoxazole. oup.comgoogle.com This indicates that the metabolic fate of Hymexazol involves two main conjugation pathways: sulfation and glucuronidation. In one study, following administration to rats, approximately 97% of the total radioactivity from labeled Hymexazol was recovered in the urine within 96 hours, with the two aforementioned metabolites being the key excreted products. oup.com

Table 1: Major Metabolites of Hymexazol in Rats

Precursor Compound Metabolite Metabolic Pathway
Hymexazol This compound Sulfation
Hymexazol 3-(β-D-glucopyranuronosyloxy)-5-methylisoxazole Glucuronidation

Cofactor Dependence in Enzymatic Sulfation

The enzymatic sulfation reaction catalyzed by sulfotransferases is critically dependent on a specific cofactor. The universal sulfate donor molecule for these reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). chinesechemsoc.orgnih.gov

Chemical Synthesis Approaches for this compound

While the enzymatic formation is well-documented, the direct chemical synthesis of this compound is not specifically detailed in the literature. However, established and novel methods for the sulfation of phenolic and heterocyclic hydroxyl groups can be applied to its precursor, 3-hydroxy-5-methylisoxazole.

Strategies for Direct Sulfate Esterification of 3-Hydroxy-5-methylisoxazole

Direct sulfation of a hydroxyl group on a heterocyclic compound like 3-hydroxy-5-methylisoxazole can be achieved using various sulfating agents. The choice of reagent and conditions is crucial to ensure high yield and prevent unwanted side reactions.

Common strategies include:

Sulfur Trioxide Complexes: Complexes of sulfur trioxide (SO₃) with amines or amides are widely used as mild sulfating agents. google.com.na Reagents such as the sulfur trioxide-trimethylamine complex (SO₃·NMe₃), sulfur trioxide-pyridine complex (SO₃·Py), or sulfur trioxide-dimethylformamide (SO₃·DMF) can effectively sulfate hydroxyl groups. google.com.nachemithon.com The reaction is typically performed in an aprotic solvent.

Chlorosulfonic Acid: Reaction with chlorosulfonic acid (ClSO₃H), often in a suitable solvent like dimethylformamide, can produce sulfate esters from phenolic hydroxyl groups. oup.com However, this reagent is highly reactive and can cause charring with sensitive substrates. nih.gov

Sulfamic Acid: Sulfamic acid (NH₂SO₃H) is another reagent used for sulfating alcohols. It is particularly mild and selective for hydroxyl groups over aromatic rings. rsc.org

Table 2: Common Reagents for Sulfate Esterification

Reagent Class Specific Example(s) General Application
Sulfur Trioxide Complexes SO₃·NMe₃, SO₃·Py Mild sulfation of alcohols and phenols. google.com.nachemithon.com
Halosulfonic Acids Chlorosulfonic Acid (ClSO₃H) Reactive agent for forming sulfate esters. oup.com
Carbodiimide-Mediated Dicyclohexylcarbodiimide (DCC) / H₂SO₄ Sulfation under mild conditions, but not suitable for acid-sensitive substrates. researchgate.netrsc.org
Alkyl Chlorosulfates Neopentyl chlorosulfate (B8482658) Used with a strong base for protected sulfate ester synthesis. nih.gov

Development of Novel Synthetic Routes to Sulfate Conjugates

Recent advancements in synthetic chemistry have introduced novel methods for the preparation of sulfate esters, which could be adapted for the synthesis of this compound. These methods often offer milder conditions, better yields, and improved purification procedures.

Protected Sulfate Esters: A comprehensive approach involves using protecting groups like isobutyl or neopentyl. The hydroxyl compound is first treated with a strong base (e.g., NaH) and then with a protected chlorosulfate (e.g., neopentyl chlorosulfate). The resulting protected sulfate diester is stable and can be purified before a final deprotection step yields the desired sulfate monoester. nih.gov

Tributylsulfoammonium Betaine: A recently developed bench-stable reagent, tributylsulfoammonium betaine, offers a simple and high-yielding route to organosulfates. This method avoids harsh conditions and complex purification, as the product is formed as an organic-soluble ammonium (B1175870) salt that can be easily isolated and converted to other salt forms if needed. google.comrsc.org

Persulfate as a Sulfonate Donor: A novel method utilizes potassium persulfate (K₂S₂O₈) in N,N-dimethylformamide (DMF) for the O-sulfation of alcohols and oximes. This approach is mild and robust, making it suitable for the late-stage functionalization of complex molecules, including heterocyclic compounds. chinesechemsoc.org

These modern strategies provide a toolkit for the potential chemical synthesis of this compound, offering advantages over more traditional and harsher methods.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound is a multi-step process that necessitates careful optimization of reaction conditions at each stage to ensure high yields and purity of the final product. The primary pathway involves the initial formation of the precursor, 3-hydroxy-5-methylisoxazole, followed by its O-sulfation. The optimization of this second, crucial step is paramount for the efficient production of the target compound.

The direct synthesis of this compound is not extensively documented in dedicated studies. However, the optimization of the key O-sulfation step can be inferred from established methodologies for the sulfation of alcohols and other hydroxylated heterocyclic compounds. The primary variables influencing the yield and efficiency of this transformation include the choice of sulfating agent, the solvent system, reaction temperature, and the duration of the reaction.

One effective method for the O-sulfation of a broad range of alcohols, including those containing heterocyclic moieties, involves the use of potassium persulfate (K₂S₂O₈) in N,N-dimethylformamide (DMF). chinesechemsoc.orgchinesechemsoc.org This approach is noted for its operational simplicity and the use of commercially available and less toxic reagents. chinesechemsoc.orgchinesechemsoc.org The optimization of this reaction for a substrate like 3-hydroxy-5-methylisoxazole would involve a systematic variation of reaction parameters.

Another common and potent sulfating agent is a sulfur trioxide-amine complex, such as sulfur trioxide-trimethylamine (SO₃·NMe₃) or sulfur trioxide-pyridine (SO₃·Py). google.com These reagents are often used in aprotic solvents to sulfate hydroxyl groups. The choice of the amine complex can influence the reactivity and selectivity of the sulfation process.

The following data tables illustrate the potential optimization of reaction conditions for the O-sulfation of a hydroxylated precursor, based on findings from analogous chemical transformations.

Table 1: Optimization of Sulfating Agent and Solvent for O-Sulfation

EntrySulfating AgentSolventTemperature (°C)Time (h)Yield (%)
1K₂S₂O₈DMF8012Good to Excellent
2SO₃·NMe₃DichloromethaneRoom Temp4Variable
3SO₃·PyPyridine606Moderate
4Chlorosulfonic AcidDiethyl Ether0 to Room Temp2Low to Moderate

This table presents a comparative analysis of different sulfating systems. The yields are generalized from reactions with similar substrates and would require specific experimental validation for 3-hydroxy-5-methylisoxazole.

Detailed Research Findings on Reaction Parameter Optimization:

Effect of Sulfating Agent: The reactivity of the sulfating agent is a critical factor. Potassium persulfate in DMF has been shown to be effective for a wide array of primary alcohols, yielding corresponding organosulfates in good to excellent yields. chinesechemsoc.orgchinesechemsoc.org Sulfur trioxide complexes are also powerful sulfating agents, though their reactivity can sometimes lead to side reactions if not carefully controlled. Chlorosulfonic acid is highly reactive and may lead to lower yields due to degradation of the substrate or product.

Influence of Solvent: For the persulfate method, DMF is often the solvent of choice. chinesechemsoc.orgchinesechemsoc.org For sulfur trioxide-amine complexes, aprotic solvents like dichloromethane, pyridine, or acetonitrile (B52724) are typically employed to avoid reaction with the solvent. google.com The choice of solvent can impact the solubility of the reactants and the stability of the resulting sulfate ester.

Temperature and Reaction Time: The optimal temperature and reaction time are interdependent. The K₂S₂O₈/DMF method generally requires elevated temperatures (e.g., 80°C) for several hours to achieve high conversion. chinesechemsoc.org Reactions with SO₃·amine complexes can often be performed at room temperature or slightly elevated temperatures, with reaction times typically ranging from a few hours to overnight. google.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Table 2: Influence of Temperature on the Yield of O-Sulfation using K₂S₂O₈ in DMF

EntrySubstrateTemperature (°C)Time (h)Yield (%)
1Primary Alcohol6012Moderate
2Primary Alcohol8012High
3Primary Alcohol10012Decreased

This table illustrates the typical temperature dependence for a persulfate-mediated O-sulfation. The data is based on general findings for primary alcohols and serves as a model for the optimization of the this compound synthesis.

Reactivity, Degradation, and Environmental Transformation of 5 Methyl 3 Isoxazolyl Sulfate

Hydrolytic Stability and Kinetic Analysis of the Sulfate (B86663) Ester Bond

Influence of pH and Temperature on Hydrolysis

The hydrolysis of isoxazole-containing compounds is significantly influenced by both pH and temperature. For instance, kinetic studies on the herbicide isoxaflutole (B1672639), which features a 5-cyclopropyl-isoxazole ring, demonstrate that the isoxazole (B147169) ring opening is subject to both acid and base catalysis and is highly temperature-dependent. The hydrolysis of isoxaflutole follows pseudo-first-order kinetics, with the rate of degradation increasing substantially with rising pH and temperature. scirp.orgnih.gov For example, the degradation rate at pH 9.3 can be 100 times faster than at pH 3.8 at the same temperature. scirp.orgnih.gov This suggests that the isoxazole ring of 5-Methyl-3-isoxazolyl sulfate would also be susceptible to cleavage under both acidic and, particularly, alkaline conditions, with the reaction rate accelerating at higher temperatures.

The sulfate ester bond itself, specifically an aryl sulfate ester, also exhibits pH-dependent hydrolysis. The hydrolysis of aryl sulfate monoanions in solution typically proceeds through an S-O bond cleavage via an SN2 mechanism. researchgate.net The hydrolysis of monoalkyl sulfates is catalyzed by both acid and alkali. pnas.org For aryl esters, the rate of hydrolysis is sensitive to the pKa of the leaving group. nih.gov It is therefore expected that the hydrolysis of the sulfate ester bond in this compound would be slowest in the neutral pH range and would accelerate under strongly acidic or alkaline conditions.

Interactive Table: Influence of pH and Temperature on the Hydrolysis Rate Constant (k) of Isoxaflutole

This table presents data for the hydrolysis of isoxaflutole as an analogue to illustrate the potential effects of pH and temperature on the isoxazole ring stability of this compound. Data derived from Beltran et al., 2000. scirp.orgnih.gov

Temperature (K)pHObserved Rate Constant (k_obsd) (h⁻¹)Half-life (t₁/₂) (h)
2953.80.0023301.4
2957.00.01546.2
2959.30.2313.0
3083.80.00886.6
3087.00.05313.1
3089.30.8150.85
3233.80.04615.1
3237.00.3062.3
3239.34.7000.15

Identification of Hydrolysis Products

Hydrolysis of this compound can proceed via two main pathways: cleavage of the sulfate ester bond or opening of the isoxazole ring.

Sulfate Ester Cleavage : This pathway involves the hydrolysis of the O-SO₃ bond, which would yield 3-hydroxy-5-methylisoxazole (hymexazol) and a sulfate ion (HSO₄⁻). This is the expected product from the action of sulfatase enzymes and is a common route for aryl sulfate esters. ethz.ch

Isoxazole Ring Opening : Acid or base-catalyzed hydrolysis can lead to the opening of the isoxazole ring. For the related compound isoxaflutole, hydrolysis opens the ring to form a diketonitrile derivative. scirp.orgnih.gov By analogy, hydrolysis of this compound could potentially lead to intermediates that are subsequently further degraded. Studies on the degradation of the antibiotic sulfamethoxazole (B1682508), which contains the 3-amino-5-methylisoxazole (B124983) moiety, show that the isoxazole ring can be cleaved, leading to smaller molecules. eeer.orgeeer.org

Therefore, the primary hydrolysis products under typical environmental conditions would likely be 3-hydroxy-5-methylisoxazole and sulfate.

Enzymatic Desulfation Processes

The cleavage of the sulfate ester bond in this compound is a prime target for enzymatic activity, specifically by a class of enzymes known as sulfatases.

Characterization of Sulfatases Acting on Isoxazolyl Sulfates

Sulfatases (EC 3.1.6.-) are a ubiquitous class of enzymes that catalyze the hydrolysis of sulfate esters. frontiersin.org They are broadly categorized, and those acting on aromatic sulfates are termed arylsulfatases (EC 3.1.6.1). These enzymes are widespread in nature, found in bacteria, fungi, and mammals. scirp.orgethz.ch Bacterial arylsulfatases, for example from Pseudomonas aeruginosa or Klebsiella pneumoniae, are well-characterized and are known to hydrolyze a range of aryl sulfate esters, often as a means to acquire sulfur for growth when inorganic sulfate is limited. ethz.choup.com

While no specific sulfatase has been characterized for its action on this compound, its structure as a heteroaryl sulfate makes it a probable substrate for arylsulfatases. These enzymes typically exhibit activity towards small synthetic aryl sulfates like p-nitrophenyl sulfate (pNPS) and 4-methylumbelliferyl sulfate, which are used in activity assays. nih.govmdpi.com The optimal conditions for these enzymes vary by source; for example, a commercially available arylsulfatase from Aerobacter aerogenes shows optimal activity at pH 7.1 and 37°C. scirp.org

Biochemical Mechanisms of Desulfation

The catalytic mechanism for the vast majority of sulfatases (Class I) is highly conserved and involves a unique post-translational modification within the enzyme's active site. ethz.chacs.org A specific cysteine (or serine in some prokaryotes) residue is oxidized to generate a Cα-formylglycine (FGly) residue. acs.orgnih.gov This aldehyde-containing residue is crucial for catalysis; without it, the enzyme is inactive. acs.org

The proposed mechanism for sulfate ester hydrolysis by an arylsulfatase proceeds as follows: acs.orgnih.gov

The aldehyde group of the FGly residue exists in the active site primarily as a hydrate (B1144303), with two geminal hydroxyl groups, stabilized by a divalent metal cation (e.g., Mg²⁺ or Ca²⁺).

One of the hydroxyl groups of the FGly hydrate acts as a nucleophile, attacking the sulfur atom of the bound sulfate ester substrate (this compound).

This attack results in a transesterification, forming a covalent enzyme-sulfate intermediate (a sulfated-FGly) and releasing the alcohol product (3-hydroxy-5-methylisoxazole).

The second hydroxyl group of the original hydrate facilitates the hydrolytic cleavage of this enzyme-sulfate intermediate. This step releases the inorganic sulfate and regenerates the aldehyde group of the FGly residue.

Finally, the FGly aldehyde is rehydrated by a water molecule, preparing the active site for the next catalytic cycle.

This mechanism involves an inversion of configuration at the sulfur atom and explains the essential role of the unique formylglycine residue. nih.gov

Photochemical and Oxidative Degradation Pathways

Beyond hydrolytic and enzymatic breakdown, this compound is susceptible to transformation through photochemical and oxidative processes, particularly relevant in sunlit surface waters or during advanced water treatment.

Photochemical Degradation: Direct irradiation with UV light can induce the degradation of both the isoxazole ring and the aryl sulfonate moiety. Studies on the photodegradation of sulfamethoxazole are informative here. The photolysis of sulfamethoxazole in acidic solution leads to several products, including those resulting from the photoisomerization of the isoxazole ring and cleavage of the sulfonamide bond to yield 3-amino-5-methylisoxazole. researchgate.netresearchgate.net This suggests that the 5-methylisoxazole (B1293550) ring in this compound is a likely site of photochemical reaction.

Furthermore, the photochemistry of aryl esters and sulfonates often involves a photo-Fries rearrangement, where the sulfonyl group migrates from the oxygen to a carbon on the aromatic ring, or homolytic cleavage of the S-O bond. researchgate.netconicet.gov.ar Direct photolysis of aryl sulfonates can lead to the formation of the corresponding phenol (B47542) (in this case, 3-hydroxy-5-methylisoxazole) and sulfonic acids. researchgate.net

Oxidative Degradation: Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) are effective at degrading refractory organic compounds. frontiersin.org Both radicals can react with this compound.

Hydroxyl Radical (•OH) Attack : The hydroxyl radical is a non-selective, powerful oxidant. It reacts rapidly with aromatic compounds via electrophilic addition to the ring, forming hydroxylated intermediates. rsc.org This can lead to ring-opening and mineralization.

Sulfate Radical (SO₄•⁻) Attack : The sulfate radical is also a strong oxidant but can be more selective than the hydroxyl radical, often reacting via electron transfer with electron-rich moieties like aromatic rings. mdpi.com The reaction of sulfate radicals with aromatic compounds can also lead to the formation of hydroxylated products and subsequent ring cleavage. acs.org

The likely degradation pathway for this compound in an AOP environment would involve initial radical attack on the isoxazole ring, leading to hydroxylation, ring opening, and eventual breakdown into smaller organic acids and inorganic sulfate.

Research on Microbial Degradation of this compound Remains Limited

Comprehensive research into the microbial transformation and biodegradation of the chemical compound this compound is not extensively available in current scientific literature. This compound has been identified as a metabolite of the fungicide Hymexazol in rats, but its own environmental fate and microbial degradation pathways have not been the primary focus of published studies. capes.gov.brtandfonline.comtarbaweya.org

While research exists on the biodegradation of structurally related compounds, such as the antibiotic sulfamethoxazole and its transformation products, this information does not directly address the microbial fate of this compound. For instance, studies on the photo-transformation products of sulfamethoxazole have investigated compounds like 5-methylisoxazol-3-yl-sulfamate, noting it primarily undergoes abiotic attenuation. researchgate.net However, this is a distinct, though similar, chemical entity.

The scientific community has focused more on the microbial breakdown of parent compounds like sulfamethoxazole and its major intermediate, 3-amino-5-methylisoxazole. nih.govresearchgate.netnih.goveeer.orgmdpi.comeeer.org There is a notable gap in the literature concerning dedicated studies on the microbial transformation of this compound, including the identification of specific microorganisms capable of its degradation, the metabolic pathways involved, and the resulting byproducts.

Therefore, a detailed article on the microbial transformation and biodegradation of this compound, as per the requested outline, cannot be generated at this time due to the lack of specific research findings on this particular compound.

Advanced Spectroscopic and Analytical Characterization of 5 Methyl 3 Isoxazolyl Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5-Methyl-3-isoxazolyl sulfate (B86663), both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional methods, are employed to assign the specific chemical environments of each atom.

The ¹H NMR spectrum of 5-Methyl-3-isoxazolyl sulfate is expected to be relatively simple, displaying two key signals corresponding to the two distinct types of protons in the molecule: the methyl group protons and the lone proton on the isoxazole (B147169) ring.

Methyl Protons (CH₃): The three equivalent protons of the methyl group attached to the C-5 position of the isoxazole ring typically appear as a sharp singlet in the upfield region of the spectrum. In various 3-O-substituted 5-methylisoxazole (B1293550) derivatives, this signal is consistently observed around δ 2.3-2.5 ppm. jst.go.jp For example, in 5-methyl-3-isoxazolyl p-chlorobenzoate, the methyl protons resonate at δ 2.47 ppm. jst.go.jp The electronegativity of the adjacent sulfate group is expected to place the signal for this compound within this characteristic range.

Isoxazole Proton (H-4): The single proton at the C-4 position of the isoxazole ring gives rise to a singlet, as it has no adjacent protons to couple with. Its chemical shift is expected to be significantly downfield due to the influence of the heterocyclic ring and the adjacent oxygen atom of the sulfate group. In related ester derivatives, this proton signal is found at approximately δ 6.0-6.3 ppm. jst.go.jp For instance, the H-4 proton in 5-methyl-3-isoxazolyl pentafluorobenzoate appears at δ 6.26 ppm. jst.go.jp

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
5-CH₃ ~2.4 Singlet

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. For this compound, four distinct signals are anticipated. The chemical shifts are heavily influenced by the electronegativity of the adjacent nitrogen and oxygen atoms within the ring and the sulfate group.

Methyl Carbon (5-CH₃): This carbon appears at the most upfield position, typically in the range of δ 12-14 ppm for this class of compounds. jst.go.jp

Isoxazole Ring Carbons:

C-4: This carbon, bonded to the only ring proton, generally resonates around δ 95-100 ppm. nih.gov

C-5: The carbon bearing the methyl group is significantly deshielded and is expected to appear far downfield, often around δ 170-172 ppm. jst.go.jp

C-3: This carbon is directly attached to the electronegative oxygen of the sulfate group, which strongly deshields it. In analogous structures, this signal is found in the region of δ 160-166 ppm. jst.go.jp

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
5-CH₃ ~13
C-4 ~96
C-3 ~162

While 1D NMR spectra are often sufficient for a molecule of this simplicity, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to provide unambiguous confirmation of the structure by revealing long-range (2-3 bond) correlations between protons and carbons. nih.gov

In an HMBC experiment on this compound, the following key correlations would be expected:

A correlation between the methyl protons (at ~2.4 ppm) and the C-5 and C-4 carbons of the isoxazole ring.

Correlations from the isoxazole proton (H-4, at ~6.2 ppm) to the C-3 and C-5 carbons.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is an essential analytical tool used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of an ion, as each element has a unique exact mass. bioanalysis-zone.com For this compound, HRMS is critical for confirming its chemical formula, C₄H₅NO₅S. The ability of HRMS to distinguish between ions with the same nominal mass but different elemental compositions is a key advantage. bioanalysis-zone.comupce.cz

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₄H₅NO₅S
Theoretical Exact Mass [M-H]⁻ 177.98157 Da

An experimental HRMS measurement matching these theoretical values to within a few parts per million (ppm) would provide strong evidence for the assigned elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgwikipedia.org This process provides valuable structural information. For sulfated compounds, a characteristic fragmentation pathway involves the neutral loss of sulfur trioxide (SO₃, 80 Da). upce.cznih.gov

In a typical MS/MS experiment of this compound, the precursor ion [M-H]⁻ at m/z 177.98 would be selected. Upon collision-induced dissociation (CID), the primary fragmentation would be the loss of SO₃:

[M-H-SO₃]⁻: This fragmentation would result in a product ion at m/z 97.98. This ion corresponds to the deprotonated form of 3-hydroxy-5-methylisoxazole (Hymexazol), the parent compound.

Further fragmentation of the m/z 97.98 ion would yield product ions characteristic of the isoxazole ring itself. Studies on the fragmentation of protonated Hymexazol (precursor ion m/z 100) have identified major product ions at m/z 56 and m/z 43, which can be used to confirm the core isoxazole structure. nih.govgoogle.com This multi-stage fragmentation provides a detailed fingerprint for the unequivocal identification of the molecule.

Table 4: Compound Names Mentioned

Compound Name
This compound
3-hydroxy-5-methylisoxazole (Hymexazol)
5-methyl-3-isoxazolyl p-chlorobenzoate

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of "this compound" by identifying the characteristic vibrational modes of its constituent functional groups. The spectra are largely defined by the vibrations of the isoxazole ring and the sulfate ester moiety.

The IR and Raman spectra of "this compound" are expected to exhibit distinct bands corresponding to the stretching and bending vibrations of the isoxazole ring and the sulfate group. While a dedicated spectrum for this specific compound is not publicly available, the characteristic absorption bands can be predicted based on data from analogous structures, such as sulfamethoxazole (B1682508) (which contains the 5-methylisoxazole group) and various organic sulfates. researchgate.netresearchgate.netnasa.govcopernicus.orgprinceton.edu

The sulfate ester group (R-O-SO₃⁻) is characterized by strong absorptions due to the S=O and S-O stretching vibrations. Asymmetric and symmetric stretching modes of the S=O bonds typically appear in the region of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. researchgate.net The C-O-S stretching vibration is also a key indicator, often observed at lower wavenumbers. copernicus.org

The 5-methylisoxazole ring presents a more complex vibrational signature. Key features include C=N and C=C stretching vibrations within the heterocyclic ring, typically found in the 1650-1550 cm⁻¹ range. The N-O stretching vibration is also characteristic, though its position can vary. Additionally, C-H stretching and bending vibrations from the methyl group and the isoxazole ring will be present. researchgate.netjst.go.jpsciarena.com

Interactive Data Table: Predicted Vibrational Spectroscopy Bands for this compound

Functional Group Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Notes
Sulfate Ester (R-O-SO₃⁻) Asymmetric S=O Stretch 1300 - 1400 1300 - 1400 Strong intensity in IR
Sulfate Ester (R-O-SO₃⁻) Symmetric S=O Stretch 1100 - 1200 1100 - 1200 Strong intensity in IR
Sulfate Ester (R-O-SO₃⁻) S-O-C Stretch 1000 - 1080 1000 - 1080
Isoxazole Ring C=N Stretch 1600 - 1650 1600 - 1650 Medium to strong intensity
Isoxazole Ring C=C Stretch 1550 - 1600 1550 - 1600 Variable intensity
Isoxazole Ring Ring Breathing Variable Variable Often a strong Raman band
Isoxazole Ring N-O Stretch 1400 - 1450 1400 - 1450
Methyl Group (CH₃) Asymmetric C-H Stretch ~2960 ~2960

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the separation of "this compound" from reaction mixtures, intermediates, and impurities, as well as for its quantitative determination and purity verification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

HPLC is the method of choice for the analysis of non-volatile and polar compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach. Method development would focus on optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection.

A typical RP-HPLC method would utilize a C18 stationary phase, which provides excellent retention for moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. historymedjournal.comscribd.com An isocratic elution may be sufficient for simple purity checks, while a gradient elution would be necessary for resolving complex mixtures containing impurities with a wide range of polarities. mdpi.comgoogle.com Detection is commonly achieved using a UV detector, set at a wavelength where the isoxazole chromophore exhibits maximum absorbance.

Interactive Data Table: Proposed HPLC Method Parameters for this compound

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column for good retention and resolution.
Mobile Phase Acetonitrile: 0.02 M Phosphate Buffer (pH 4.5) Acetonitrile is a common organic modifier; buffer controls ionization.
Elution Mode Gradient: 30% to 70% Acetonitrile over 15 min To ensure elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °C To ensure reproducible retention times.
Detection UV at ~230 nm Wavelength of maximum absorbance for the isoxazole ring system.

| Injection Volume | 10 µL | Standard injection volume. |

Direct analysis of the highly polar and non-volatile "this compound" by Gas Chromatography (GC) is not feasible. The sulfate group makes the compound thermally labile and prone to decomposition in the hot GC injector. Therefore, a derivatization step is mandatory to convert the polar sulfate group into a more volatile and thermally stable derivative.

A common derivatization strategy for polar functional groups is silylation. tcichemicals.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the sulfate group with a trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis. nih.gov The derivatized sample can then be analyzed on a standard non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane phase, with detection by a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). oiv.int

Interactive Data Table: Proposed GC-MS Method with Derivatization for this compound

Parameter Condition Rationale
Derivatization Reagent BSTFA with 1% TMCS Highly effective silylating agent for acidic protons.
Reaction Conditions 60 °C for 30 minutes To ensure complete derivatization.
GC Column DB-5ms (30 m x 0.25 mm x 0.25 µm) Standard, robust column for a wide range of analytes.
Injector Temperature 250 °C To ensure efficient volatilization of the derivative.
Oven Program 100 °C (2 min), then 15 °C/min to 280 °C (5 min) Temperature ramp to separate the derivative from by-products.
Carrier Gas Helium at 1.2 mL/min Inert carrier gas, standard for GC-MS.
Detector Mass Spectrometer (MS) Provides both quantitative data and mass spectral information for identification.

| MS Mode | Electron Ionization (EI), Scan mode (m/z 50-500) | Standard ionization technique for structural elucidation. |

Quantitative Analytical Methodologies

Beyond chromatographic techniques, other methods can be developed for the routine quantification of "this compound", particularly in bulk samples or simple formulations.

Spectrophotometry offers a rapid and cost-effective method for quantification. This approach relies on the inherent UV absorbance of the isoxazole ring. A quantitative method can be developed based on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). thebrpi.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is most effective when "this compound" is the only absorbing species in the sample matrix at the chosen wavelength.

While no specific electrochemical methods for "this compound" have been reported, the potential exists to develop such techniques. Voltammetric methods could potentially be explored if the isoxazole ring or another part of the molecule exhibits redox activity within an accessible potential window. However, this would require significant exploratory research to determine its feasibility and is not considered a standard approach.

Theoretical and Computational Investigations of 5 Methyl 3 Isoxazolyl Sulfate

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. For the isoxazole (B147169) scaffold, these studies offer insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. Studies on various isoxazole derivatives have consistently employed DFT, often with the B3LYP functional and basis sets like 6-31G* or higher, to obtain optimized molecular geometries and vibrational frequencies.

For the parent isoxazole ring and its simple substituted derivatives, DFT calculations have been shown to accurately reproduce experimental geometric parameters. A study on methyl-substituted isoxazoles provided optimized bond lengths that correlate well with experimental data. researchgate.net For instance, the calculated bond lengths for the isoxazole ring using DFT (B3LYP/6-31G**) are presented as a reference for the likely bond lengths in 5-Methyl-3-isoxazolyl sulfate (B86663). researchgate.net

Table 1: Representative Calculated Bond Lengths (Å) of the Isoxazole Ring from DFT Studies

BondCalculated Bond Length (Å)
O-N1.380
N-C31.350
C3-C41.420
C4-C51.350
C5-O1.360

Data is representative of DFT calculations on isoxazole derivatives and serves as an estimation for 5-Methyl-3-isoxazolyl sulfate. researchgate.net

Vibrational frequency calculations are crucial for characterizing stable molecular structures (as indicated by the absence of imaginary frequencies) and for predicting infrared and Raman spectra. Although specific data for this compound is unavailable, studies on other isoxazoles have successfully assigned key vibrational modes, such as C=N, C=C, and N-O stretching frequencies, which would be expected in the spectrum of the target compound. bohrium.com

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

In various studies on isoxazole derivatives, the HOMO is typically located over the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For instance, in a study of pyrrole-isoxazole derivatives, FMO analysis revealed that electronic transitions are characterized by intramolecular charge transfer (ICT), with electron density flowing from one part of the molecule to another upon excitation. mdpi.comnih.gov

The HOMO-LUMO energy gap is a critical parameter. A smaller gap suggests higher reactivity. Computational studies on diphenylisoxazole derivatives using different DFT functionals showed HOMO-LUMO gaps ranging from 1.07 eV to 6.50 eV, depending on the substituents and the computational method used. researchgate.net This wide range highlights the significant influence that substituents—like the methyl and sulfate groups in this compound—would have on the electronic properties and reactivity of the isoxazole core.

Table 2: Representative HOMO-LUMO Energy Gaps from DFT Studies of Isoxazole Derivatives

Isoxazole Derivative ExampleComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
3,5-Diphenylisoxazole (example)MPW1PW91/6-31G(d,p)-6.80-0.306.50
3-phenyl-5-furan isoxazoleB3LYP/6-311++G(d,p)-6.25-2.154.10

Data is illustrative and sourced from studies on different isoxazole derivatives. researchgate.netacu.edu.in

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For isoxazole derivatives, MEP maps typically show the most negative potential located around the oxygen and nitrogen atoms of the isoxazole ring, highlighting these as primary sites for interaction with electrophiles or hydrogen bond donors. bohrium.comacu.edu.in The sulfate group in this compound, with its highly electronegative oxygen atoms, would be expected to be a region of significant negative electrostatic potential, making it a likely site for interactions with cations or polar solvents.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. While no MD simulations have been published specifically for this compound, numerous studies have employed this technique to investigate the behavior of other isoxazole derivatives, particularly in biological contexts. mdpi.commdpi.comresearchgate.nettandfonline.comnih.gov

These simulations are often used to study the stability of a ligand within a protein's binding site. For example, MD simulations of isoxazole-based inhibitors have been used to confirm the stability of their binding modes and to understand the key interactions that contribute to their biological activity. mdpi.comtandfonline.comnih.gov

For this compound in an aqueous environment, MD simulations could be used to explore its conformational landscape. The bond connecting the isoxazole ring to the sulfate group would allow for rotational freedom, leading to different conformers. MD simulations would reveal the most stable conformations and the dynamics of their interconversion, as well as the hydration shell structure around the molecule, particularly around the polar sulfate group.

In Silico Prediction of Chemical and Biochemical Transformations

In silico tools are increasingly used to predict the metabolism and potential transformations of chemical compounds. These predictions are valuable in drug discovery and toxicology to identify potential metabolites and degradation products.

As this compound is a known metabolite of the fungicide hymexazol, its own further transformation is of interest. bohrium.com In silico metabolism prediction tools, such as those integrated into platforms like SwissADME, can predict sites of metabolism by cytochrome P450 (CYP) enzymes. Studies on other isoxazole derivatives have used such tools to predict their metabolic fate. For example, in silico analysis of some isoxazole derivatives predicted inhibition of specific CYP isoforms like CYP2C9 and CYP2C19. frontiersin.org

For this compound, in silico models could predict potential phase II conjugation reactions or hydrolysis of the sulfate ester, although the sulfate group itself is often a product of phase II metabolism, suggesting it might be an endpoint for excretion. The stability of the isoxazole ring itself can also be assessed, as some isoxazole-containing drugs are known to undergo ring cleavage as part of their metabolism.

Biological and Ecotoxicological Relevance of 5 Methyl 3 Isoxazolyl Sulfate Excluding Clinical Human Trials

Role as a Metabolic Conjugate in Animal Models

The formation of 5-Methyl-3-isoxazolyl sulfate (B86663) as a specific metabolite has not been definitively quantified in publicly available research. However, the metabolism of sulfamethoxazole (B1682508) has been studied in various animal models, providing insights into potential metabolic pathways, including sulfation.

In rats, sulfamethoxazole is primarily excreted through urine, with a significant portion of the drug being metabolized. nih.gov The main metabolic pathway is acetylation, leading to the formation of N4-acetyl-sulfamethoxazole. nih.gov Studies on the metabolism of radiolabeled trimethoprim, often administered with sulfamethoxazole, in rats have shown that the majority of the substance is excreted in the urine within 72 hours. jst.go.jp While direct evidence for the formation of 5-Methyl-3-isoxazolyl sulfate is not specified, the general metabolic profile of sulfamethoxazole in rats involves conjugation reactions. After a single intramuscular injection of tritium-labeled sulfamethoxazole in rats, 75–80% of the dose was excreted in the urine. nih.gov

Table 1: Excretion Profile of Tritium-Labeled Sulfamethoxazole in Rats

Time after Injection Cumulative Excretion Rate (%)
0-1 day >59%
3 days 88-92%

Data is for the parent compound and its total metabolites.

Metabolic pathways for sulfamethoxazole show considerable variation among different animal species. While acetylation is a primary route in rats and pigs, other species may utilize different conjugation pathways. For instance, hydroxylation and sulfate conjugation have been noted as unique metabolic pathways for sulfamethoxazole in chickens. nih.gov However, the specific site of sulfation on the molecule is not detailed in the available literature. In pigs, approximately 80% of sulfamethoxazole and its metabolites are excreted in the urine, with acetylation being the predominant metabolic route. nih.gov

Table 2: Major Metabolic Pathways of Sulfamethoxazole in Different Animal Species

Animal Species Primary Metabolic Pathway(s)
Rats Acetylation
Pigs Acetylation
Chickens Hydroxylation, Sulfate Conjugation

This table indicates the primary reported metabolic routes and does not exclude the possibility of other minor pathways.

Interactions with Non-Human Biological Systems (e.g., Plant Metabolism, Microbial Systems)

There is no specific information available regarding the interaction of this compound with non-human biological systems. However, the parent compound, sulfamethoxazole, and its major metabolites are known to interact with these systems.

Microbial degradation of sulfamethoxazole in the environment has been observed. Some bacterial strains are capable of utilizing sulfamethoxazole as a carbon and nitrogen source. acs.org The degradation can proceed through the cleavage of the isoxazole (B147169) ring.

In plant systems, sulfonamides can be taken up and metabolized. The primary documented metabolic pathway in plants is acetylation. The effects of sulfonamides on plants are generally linked to the inhibition of folate biosynthesis.

Environmental Occurrence and Persistence in Abiotic Matrices (e.g., Water, Soil)

Specific data on the environmental occurrence and persistence of this compound are not available. The environmental fate of sulfamethoxazole and its major human metabolites, N4-acetyl-SMX and SMX-N1-glucuronide, has been studied in water-sediment systems. nih.govacs.org These studies indicate that sulfamethoxazole and its metabolites are unlikely to persist or accumulate in river sediments under slightly basic pH conditions where sorption is minimal. nih.govacs.org Biodegradation in the sediment was found to be an efficient removal mechanism for both the parent drug and its metabolites. nih.govacs.org One study calculated biodegradation half-lives in sediment to be between 3.3 and 25.6 hours for sulfamethoxazole and its metabolites. nih.gov

The persistence of sulfamethoxazole in agricultural soils, particularly after manure application, is a concern, as a significant portion of the antibiotic can be excreted unchanged by livestock. cdnsciencepub.com The transport of sulfamethoxazole from soils to surface waters, especially during snowmelt, has been documented. cdnsciencepub.com

Table 3: Dissipation Times (DT50) of Sulfamethoxazole and its Major Metabolites in the Aqueous Phase of a Water-Sediment System

Compound DT50 (days)
Sulfamethoxazole (SMX) 8.5 - 17.2
N4-acetyl-SMX 8.5 - 17.2
SMX-N1-glucuronide 8.5 - 17.2

Data from a specific water-sediment test; values may vary under different environmental conditions. nih.gov

Q & A

Basic: What are the established synthetic pathways for 5-Methyl-3-isoxazolyl sulfate and its structural analogs?

Answer:
The synthesis of isoxazole derivatives typically involves cyclization reactions. For example, Hymexazol (5-methylisoxazol-3-ol), a structurally related compound, is synthesized via the reaction of ethyl acetoacetate with hydroxylamine sulfate under acidic conditions, followed by cyclization . For this compound, sulfation of the hydroxyl group in 5-methylisoxazol-3-ol using sulfur trioxide or sulfuric acid under controlled conditions is a plausible route. Methodological considerations include:

  • Reagent stoichiometry : Optimizing the molar ratio of hydroxylamine sulfate to ethyl acetoacetate to minimize by-products.
  • Temperature control : Maintaining reaction temperatures below 80°C to prevent decomposition.
  • Purification : Column chromatography or recrystallization to isolate the sulfate ester .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Based on safety data for analogous isoxazole derivatives:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported hazards include skin/eye irritation and respiratory toxicity) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent reactive degradation .

Advanced: How can crystallographic techniques resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural uncertainties. For instance, the crystal structure of sulfamethoxazole (a derivative with a 5-methyl-3-isoxazolyl group) was determined using SC-XRD, revealing hydrogen-bonding networks and confirming the sulfonamide group’s orientation . Key steps:

  • Crystallization : Use solvent evaporation (e.g., methanol/water mixtures) to grow high-quality crystals.
  • Data collection : Optimize diffraction parameters (e.g., wavelength, temperature) to enhance resolution.
  • Refinement : Software like SHELXL refines atomic positions and thermal displacement parameters .

Advanced: How should researchers address discrepancies in toxicity data for isoxazole-based compounds?

Answer:
Contradictions in toxicity profiles (e.g., conflicting reports on carcinogenicity) require:

  • Dose-response studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) across multiple concentrations to establish thresholds .
  • Comparative analysis : Cross-reference data with structurally similar compounds (e.g., sulfamethoxazole, which showed no carcinogenicity in IARC evaluations ).
  • Mechanistic studies : Use molecular docking to assess binding affinity to cytochrome P450 enzymes, which may explain metabolic activation differences .

Advanced: What methodologies are employed to evaluate the biological activity of this compound in pharmacological research?

Answer:

  • Enzyme inhibition assays : Test inhibitory effects on bacterial dihydropteroate synthase (DHPS) using spectrophotometric methods (e.g., NADH oxidation rates) .
  • Antimicrobial susceptibility testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against E. coli or S. aureus .
  • Molecular dynamics simulations : Model interactions between the sulfate group and target proteins to predict binding stability .

Basic: What analytical techniques are recommended for characterizing the purity of this compound?

Answer:

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to quantify impurities .
  • Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR spectra (in DMSO-d6) confirm structural integrity (e.g., absence of unreacted starting materials) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion for this compound) .

Advanced: How can researchers optimize reaction yields for sulfate esterification of isoxazole derivatives?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or pyridine to enhance sulfation efficiency.
  • Solvent selection : Use aprotic solvents (e.g., DMF) to stabilize reactive intermediates.
  • Kinetic monitoring : Track reaction progress via TLC or inline IR spectroscopy to identify optimal termination points .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfate ester .
  • Compatibility : Avoid polypropylene containers; glass or fluoropolymer-lined containers are preferred .

Advanced: What computational tools are used to predict the reactivity of this compound in novel synthetic pathways?

Answer:

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Retrosynthetic software : Tools like Synthia propose disconnections based on known isoxazole reactions .
  • Reaction pathway modeling : Use Gaussian or ORCA to simulate transition states for sulfation steps .

Advanced: How do researchers validate the specificity of antibodies targeting this compound in immunoassays?

Answer:

  • Cross-reactivity testing : Screen against structurally similar compounds (e.g., 5-methylisoxazol-3-ol) using ELISA.
  • Epitope mapping : Utilize phage display libraries to identify binding regions .
  • Negative controls : Include knockout samples (e.g., compound-free serum) to confirm signal specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.